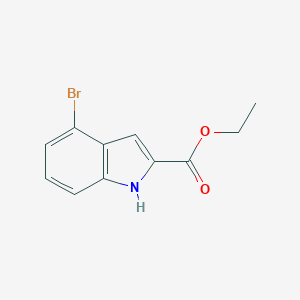
Ethyl 4-bromo-1H-indole-2-carboxylate
Cat. No. B035526
Key on ui cas rn:
103858-52-2
M. Wt: 268.11 g/mol
InChI Key: KNPDUPLMXYEJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853209B2
Procedure details


To a solution of ethyl bromoacetate (42 g) in ethanol (120 mL) was added a solution of NaN3 (25 g) in water (60 ml). The mixture was stirred at reflux for 4 hours. The mixture was concentrated under vacuum and the residue was partitioned between ether (300 mL) and water (200 mL). The aqueous layer was further extracted with ether. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, careful concentration of solvent gave ethyl azidoacetate (26 g) which was dissolved in ethanol (100 ml) and 2-bromobenzaldehyde (12.5 g) was added to the solution which was then added dropwise to a cooled (−15° C.) solution of sodium ethoxide (prepared from Na (5.2 g) and ethanol (60 ml)). The mixture was stirred at 0° C. for 4 hours before poured into a mixture of ice and saturated aqueous NH4Cl solution. The mixture was filtered and the precipitate was washed with water and dissolved in ethyl acetate and dried over Na2SO4. Concentration of solvent gave crude intermediate, which was dissolved in xylene (100 ml) and added dropwise to refluxing xylene under nitrogen. After the addition, the mixture was stirred at reflux overnight. Concentration of the mixture under vacuum gave the crude product, which was purified by silica gel chromatography (2% ethyl acetate in hexane).






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[O-:10][CH2:11][CH3:12].[Na+].[NH4+:14].[Cl-].[CH2:16]([OH:18])[CH3:17]>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[C:12]([C:11]([O:18][CH2:16][CH3:17])=[O:10])[NH:14]2 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise to
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate was washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of solvent gave crude intermediate, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
